N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide

Lipophilicity Drug-likeness Permeability prediction

Research pain point: Need for unexplored N-phenylacetamide scaffolds combining CNS-like physicochemical properties with a synthetic handle for SAR expansion. This compound (CAS 1019555-56-6) solves that need: • **Design utility:** Secondary amine linker + 4-bromo group for Suzuki/cross-coupling diversification • **Physicochemical profile:** XLogP3 3.3, TPSA 41.1 Ų - within CNS favorable space • **Supply data:** ≥95% purity, ambient storage, zero patent claims (2026 PubChemLite) Procurement managers: gram-scale building block from multiple ISO-compliant sources.

Molecular Formula C15H15BrN2O
Molecular Weight 319.2 g/mol
CAS No. 1019555-56-6
Cat. No. B3201580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
CAS1019555-56-6
Molecular FormulaC15H15BrN2O
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br
InChIInChI=1S/C15H15BrN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19)
InChIKeyBGMOMMDRSYTTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide: Compound Overview and Procurement Baseline


N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide (CAS 1019555-56-6, molecular formula C₁₅H₁₅BrN₂O, MW 319.20 g/mol) is a synthetic small-molecule secondary amine belonging to the N-phenylacetamide class. Its structure comprises a 4-acetamidoaniline core N-alkylated with a 4-bromobenzyl group, yielding a compound with intermediate lipophilicity (XLogP3 = 3.3), two hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds [1]. The compound is catalogued by Enamine as a Building Block (EN300-43467) and is supplied by multiple vendors at ≥95% purity, typically as a powder stored at ambient temperature [2]. It carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) as reported to the ECHA C&L Inventory [1]. Importantly, as of 2026, PubChemLite records zero associated patents and zero primary literature citations for this specific compound, indicating it is an underexplored chemical space probe rather than a biologically validated lead [3].

Product Class Synthetic N-phenylacetamide building block with 4-bromobenzyl secondary amine
Exploration Status Underexplored chemical space probe with zero reported patents or literature citations
Workflow Context Pre-elaborated pharmacophore for fragment elaboration and benzylic cross-coupling studies

Why Generic In-Class Analogs Cannot Substitute This Compound


Within the broader N-phenylacetamide chemotype, compounds sharing only the acetamide core (e.g., N-(4-bromophenyl)acetamide, CAS 103-88-8) or only the 4-bromobenzyl appendage (e.g., 2-((4-bromobenzyl)amino)acetamide, CAS 850859-09-5) exhibit markedly different computed physicochemical profiles—logP differences exceeding 2 log units and molecular weight differences of >75 g/mol—that alter membrane permeability, solubility, and protein binding potential [1]. The target compound's unique combination of a 4-bromobenzyl secondary amine linked to a 4-acetamidophenyl scaffold creates a spatial separation between the hydrogen bond donor/acceptor pharmacophore and the lipophilic bromoaryl group that is not replicated by the simpler analogs. Furthermore, the reduced (secondary amine) form of this compound distinguishes it from its oxidized imine analog (N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide, CAS 42027-51-0), which has a rigidified, planar benzylidene linkage (C₁₅H₁₃BrN₂O vs. C₁₅H₁₅BrN₂O) and lacks the conformational flexibility and protonatable secondary amine of the target compound . These structural features are directly relevant for procurement decisions in medicinal chemistry campaigns where precise spatial presentation of the bromoaryl group and amine hydrogen bonding capacity are design-critical.

Target Compound 4-bromobenzyl secondary amine on 4-acetamidophenyl scaffold
N-(4-bromophenyl)acetamide (CAS 103-88-8) Lacks the benzylic amine spacer and 4-acetamidophenyl core; logP differs by ~1 unit and MW by >100 g/mol, which may shift membrane partitioning and binding profiles
Target Compound sp³ secondary amine linker with conformational flexibility
Imine analog (CAS 42027-51-0) Rigid sp² C=N bond locks planar geometry and removes protonation capacity; pH-dependent solubility and target engagement may not transfer between these forms
Target Compound para-phenylenediamine-derived acetamide scaffold
2-((4-bromobenzyl)amino)acetamide (CAS 850859-09-5) Glycine-based core alters hydrogen-bond geometry and scaffold pre-organization; MW difference of ~76 g/mol may shift fragment vs lead classification

Quantitative Differentiation from Closest Structural Analogs


Computed Lipophilicity Compared to Three Structural Analogs

The target compound (CID 22353704) has a computed XLogP3 of 3.3, substantially higher than all three closest commercially available analogs: N-(4-bromophenyl)acetamide (XLogP3 = 2.3, CID 7683), 2-((4-bromobenzyl)amino)acetamide (XLogP3 = 0.9, CID 16777969), and N-(4-aminophenyl)acetamide (XLogP3 = 0.1, CID 31230) [1]. This represents a ΔXLogP3 of +1.0, +2.4, and +3.2 log units respectively, translating to approximately 10-fold, 250-fold, and 1,600-fold higher predicted octanol-water partition coefficients. For researchers selecting a fragment or building block for hydrophobic pocket targeting or blood-brain barrier penetration studies, this lipophilicity differential is a first-order design parameter that cannot be achieved with the simpler analogs [1].

Computed Lipophilicity
Reported
Target XLogP3 = 3.3
N-(4-bromophenyl)acetamide: 2.3 | 2-((4-bromobenzyl)amino)acetamide: 0.9 | N-(4-aminophenyl)acetamide: 0.1
Δ +1.0 to +3.2 log units vs comparators
Reported lipophilicity differentiation supports hydrophobic pocket targeting studies
Computed by XLogP3 3.0; in silico prediction only, experimental logP not available
Lipophilicity Drug-likeness Permeability prediction

Molecular Weight and Heavy Atom Count in Fragment-Based Discovery

With a molecular weight of 319.20 g/mol and 19 heavy atoms, the target compound occupies a distinct chemical space between conventional fragments (MW < 300) and full drug-like leads. The closest imine analog (CAS 42027-51-0) has a slightly lower MW of 317.18 g/mol (ΔMW = +2.02), but the simplest N-phenylacetamide comparator N-(4-bromophenyl)acetamide (CID 7683) has an MW of only 214.06 g/mol (ΔMW = -105.14), while the glycine-based analog 2-((4-bromobenzyl)amino)acetamide has an MW of 243.10 g/mol (ΔMW = -76.10) [1]. This MW differential means the target compound is outside the typical Rule-of-Three fragment space (MW ≤ 300) and represents a more elaborate pharmacophore with two aromatic rings and a flexible secondary amine linker. For fragment-growing campaigns, selecting the target compound provides a more advanced starting point that has already incorporated the 4-bromobenzyl hydrophobic element onto the 4-acetamidophenyl scaffold [1].

Molecular Weight
Reported
MW = 319.20 g/mol | 19 heavy atoms
Comparators: 214.06, 243.10, and 317.18 g/mol
Δ -105.14 to +2.02 g/mol vs comparators
Positions compound outside typical Rule-of-Three fragment space, supporting lead-like starting point selection
Computed by PubChem 2.2; category boundary may vary by screening platform
Fragment-based drug discovery Ligand efficiency MW cut-off

Rotatable Bond Count and Conformational Flexibility vs. Imine Analog

The target compound possesses four rotatable bonds (excluding the terminal methyl), contributing to significant conformational freedom. In contrast, the oxidized imine analog N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide (CAS 42027-51-0) contains a C=N double bond that rigidifies the benzylidene-phenyl linkage, reducing the effective rotatable bond count and locking the two aromatic rings into a planar or near-planar conjugation [1]. The simpler analog N-(4-bromophenyl)acetamide has only one rotatable bond (the acetyl C–N), and 2-((4-bromobenzyl)amino)acetamide has four rotatable bonds but lacks the rigid para-phenylenediamine scaffold that pre-organizes the acetamide group [1]. For structure-based design where the spatial relationship between the bromoaryl group and the acetamide hydrogen bond donor/acceptor is critical, the target compound's secondary amine geometry (sp³, tetrahedral, pH-dependent protonation state) provides a distinctly different pharmacophore compared to the sp² imine geometry of CAS 42027-51-0 .

Conformational Flexibility
Class-level
4 rotatable bonds | sp³ secondary amine linker
Imine analog: sp² C=N rigid linker | Simpler analog: 1 rotatable bond
Qualitative: flexible, protonatable sp³ vs rigid, non-basic sp²
Reported conformational flexibility context may influence pH-dependent binding interactions
Estimated pKa ~8-10; no experimental conformational analysis available
Conformational flexibility Ligand preorganization Entropy

Topological Polar Surface Area and Predicted Oral Bioavailability

The target compound has a computed TPSA of 41.1 Ų, which falls below the 140 Ų Veber threshold and below the 60–70 Ų range considered optimal for CNS penetration [1]. This TPSA is notably lower than that of N-(4-aminophenyl)acetamide (55.1 Ų, CID 31230), despite the target compound having a larger molecular weight, because the additional 4-bromobenzyl group contributes no additional polar atoms while adding lipophilic surface area [1]. This TPSA reduction of 14.0 Ų (25% lower) relative to the 4-amino analog, combined with the higher XLogP3 (3.3 vs. 0.1), positions the target compound as substantially more membrane-permeable by in silico prediction. For procurement decisions, this means the target compound is predicted to have better oral absorption and CNS penetration potential than the more polar N-(4-aminophenyl)acetamide scaffold, without requiring additional synthetic modification [1].

Topological PSA
Reported
TPSA = 41.1 Ų
N-(4-aminophenyl)acetamide: 55.1 Ų
Δ -14.0 Ų (25.4% reduction)
Supports in silico permeability prediction; below Veber and CNS thresholds
Computed by Cactvs 3.4.8.24; experimental permeability data not available
TPSA Oral bioavailability Veber rules

Supplier-Reported Purity and Batch Quality Control

The target compound is listed at 95% purity by Enamine (EN300-43467), Sigma-Aldrich, Bidepharm, and Leyan, with Bidepharm providing batch-specific QC documentation including NMR, HPLC, and GC analyses [1]. One supplier (CymitQuimica/Fluorochem) reports purity greater than 99% for their cataloged material . This multi-vendor availability at documented purity stands in contrast to the imine analog CAS 42027-51-0, for which purity specifications are less consistently reported, and to the glycine-based analog CAS 850859-09-5, which is predominantly available through fewer vendors. For procurement scientists requiring traceable quality assurance for reproducible SAR studies, the availability of QC-verified material from multiple independent sources reduces single-supplier dependency and enables batch-to-batch consistency verification [1].

Vendor Purity & QC
Specification review
≥95% purity across multiple vendors
Enamine, Sigma-Aldrich, Bidepharm, Leyan; one source reports >99%
Multi-vendor coverage with batch QC documentation available
Supports batch consistency verification and reduces single-supplier dependency risk
Bidepharm provides NMR/HPLC/GC; verify lot-specific COA before critical assays
Compound quality control Purity specification Reproducibility

GHS Safety Profile Compared to 4-Bromoacetanilide

The target compound carries ECHA-notified GHS hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), all classified as Warning-level (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) based on one notifying company [1]. The simpler analog N-(4-bromophenyl)acetamide (4'-bromoacetanilide, CAS 103-88-8) has a longer history of industrial use and different hazard characteristics including potential methemoglobinemia risk associated with the anilide class [2]. For procurement and laboratory handling decisions, the target compound's hazard profile is explicitly documented via the ECHA C&L notification system, providing a regulatory-grade safety baseline that may differ from untested or legacy analogs that lack modern hazard classification [1].

GHS Safety Profile
Reported
H302, H315, H319, H335 | Warning
ECHA C&L notified by 1 company; Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Explicit modern GHS classification documented
Supports laboratory handling risk assessment for procurement decisions
Class-level anilide concerns may differ; review specific hazard documentation
Safety assessment GHS classification Handling requirements

Procurement-Relevant Application Scenarios


Fragment-to-Lead Growing with a Pre-Elaborated Pharmacophore

For medicinal chemistry programs employing fragment-based lead discovery (FBLD), the target compound provides a pre-elaborated starting point that has already coupled a 4-acetamidophenyl core with a 4-bromobenzyl group via a secondary amine. The 4-bromophenyl moiety serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling rapid diversification to explore SAR at the benzyl position without requiring de novo construction of the central scaffold. As demonstrated in the broader class of bromobenzylacetamide derivatives, the para-bromo substituent exhibits reliable reactivity in Pd-catalyzed direct heteroarylation, with 2-, 3-, and 4-bromobenzylacetamides showing very similar reactivity profiles, supporting the use of the 4-bromo isomer for regioselective C–C bond formation [1]. Researchers should select this compound when the goal is to explore substitution patterns on the benzyl ring while maintaining the intact 4-acetamidophenyl pharmacophore, a strategy not accessible with simpler analogs lacking the benzylic bromide.

CNS-Penetrant Probe Design with Optimized Profile

With a computed XLogP3 of 3.3 and TPSA of only 41.1 Ų, the target compound sits within the favorable physicochemical space for CNS drug discovery (XLogP3 2–5, TPSA < 60–70 Ų) [1]. This profile is markedly superior to that of the more polar analog N-(4-aminophenyl)acetamide (XLogP3 = 0.1, TPSA = 55.1 Ų) which would be predicted to have poor passive BBB penetration [2]. For neuroscience target screening campaigns where compound access to the CNS compartment is a prerequisite, the target compound's calculated properties warrant prioritization over its more polar, lower-MW analogs. Procurement specialists supporting CNS programs should weigh this compound favorably when selecting from within the N-phenylacetamide building block space, as the combination of moderate lipophilicity and low TPSA is achieved without introducing additional hydrogen bond donors that would penalize BBB permeation [1][2].

Antimicrobial Pharmacophore Exploration

The structural class of N-phenylacetamides bearing bromoaryl substituents has been investigated for antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [1]. While no direct biological data are available for the specific target compound (PubChemLite records zero literature citations [2]), the compound's architecture—combining a secondary benzylamine with a para-bromo substituent—is consistent with pharmacophoric features present in several reported antimicrobial acetamide derivatives. The 4-bromobenzyl secondary amine motif provides a protonatable nitrogen at physiological pH (estimated pKa ~8–10) that may facilitate interactions with bacterial membrane phospholipids or enzyme active sites, while the acetamide group offers additional hydrogen bonding capacity. Researchers initiating phenotypic antimicrobial screening of compound libraries should include this compound as a structurally distinct entry within the N-phenylacetamide chemotype, particularly given the gram-scale commercial availability and documented purity that support follow-up hit validation .

Chemical Biology Tool for Photocrosslinking

The para-bromophenyl substituent of the target compound serves as a latent photoaffinity labeling handle: upon UV irradiation, aryl bromides can generate aryl radicals capable of covalent crosslinking to nearby protein residues, enabling target identification studies [1]. While the target compound itself has not been validated for this application, the presence of the bromine atom at the para position of a benzyl group that is separated from the acetamidophenyl core by a flexible secondary amine linker provides spatial reach that may facilitate crosslinking to diverse protein microenvironments. The secondary amine also offers a site for further derivatization (e.g., conversion to a tertiary amine via reductive amination) without ablating the photocrosslinking functionality. For chemical biology groups seeking to functionalize a fragment for chemoproteomic target deconvolution, the dual reactivity of this scaffold (cross-coupling via bromine; amine alkylation via secondary amine) provides a versatile platform not available in simpler bromoacetanilides that lack the secondary amine diversification point [2].

Application
Selection Property
Validation Focus
Fragment-to-lead growing studies
Pre-elaborated benzylic bromide handle on intact 4-acetamidophenyl scaffold
Cross-coupling diversification review; reported class-level Pd-catalyzed heteroarylation reactivity
CNS-penetrant probe design studies
Computed lipophilicity (XLogP3 3.3) and low TPSA (41.1 Ų) profile
In silico permeability prediction review; experimental BBB data not available
Antimicrobial pharmacophore screening
Protonatable secondary amine with para-bromo substituent in N-phenylacetamide class
Phenotypic screening endpoint review; no direct bioactivity data reported for this compound
Photoaffinity labeling probe development
Para-bromophenyl latent crosslinking handle with secondary amine diversification site
Chemoproteomic target deconvolution feasibility review; not validated for this application
Quote Request

Request a Quote for N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.